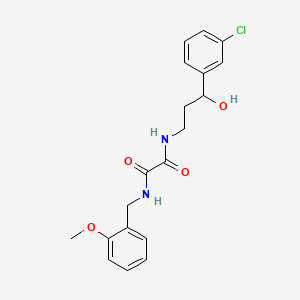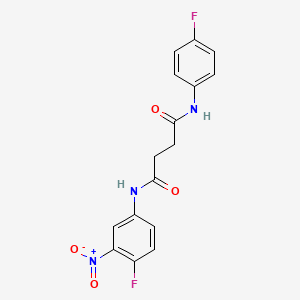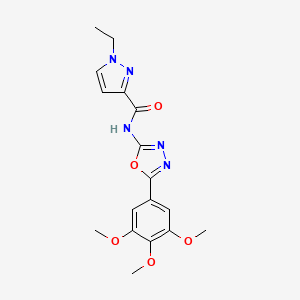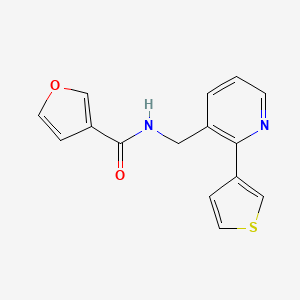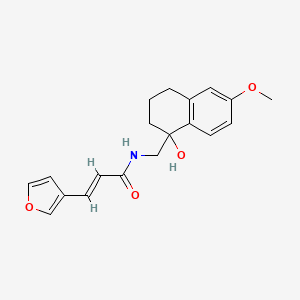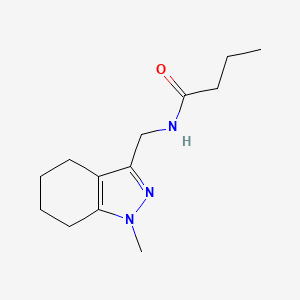
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compound, which have been found to have potential activities against microorganisms and significance in the pharmaceutical field .
Synthesis Analysis
The synthesis of indazoles, such as “this compound”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, which yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds . The mechanism of this second step involves dehydration, which is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed through various spectroscopic techniques. 1H, 13C NMR, and IR spectra for all the compounds were investigated . HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include condensation, dehydration, and amido-imidol tautomerism . These reactions are facilitated by the use of reagents such as isopropyl acetoacetate, aromatic aldehydes, methylamine, and hydrazine hydrate .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 238.16 . Its linear formula is C9 H15 N3 . 2 Cl H .Scientific Research Applications
1. Modulation of Oxidative Stress
Butyrate, a derivative structurally similar to the compound , has shown the ability to beneficially affect oxidative stress in the human colon. The treatment led to higher glutathione (GSH) and lower uric acid concentrations, which are indicative of its potential role in mitigating oxidative damage in healthy colonic mucosa (Hamer et al., 2009).
2. Potential in Neurological Disorders
Compounds structurally related to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide have been implicated in neurological conditions. For instance, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a substance with a somewhat similar structure, was found to cause marked parkinsonism, suggesting the role of such compounds in studying or potentially treating neurodegenerative diseases (Langston et al., 1983).
3. Influence on Intestinal Health
Butyrate and its derivatives have been investigated for their therapeutic potential in intestinal conditions. A study found that butyrate can release sodium butyrate in the ileo-cecal region and colon, suggesting its possible use in treating inflammatory bowel diseases by promoting appropriate release of the active compound in the intestinal region (Roda et al., 2007).
Mechanism of Action
While the specific mechanism of action for “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” is not mentioned in the retrieved papers, indazoles in general have been found to exhibit a wide variety of biological properties . For example, some indazoles have been found to inhibit cell growth in certain neoplastic cell lines .
Future Directions
The future directions for “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” and similar compounds could involve further exploration of their medicinal properties. Given the potential activities of indazoles against microorganisms and their significance in the pharmaceutical field , there is a need for more research to fully understand their potential for treating various pathological conditions.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-6-13(17)14-9-11-10-7-4-5-8-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCZMJYZWMSUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN(C2=C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
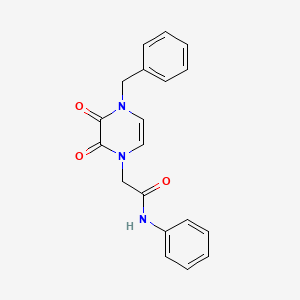
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649350.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2649351.png)

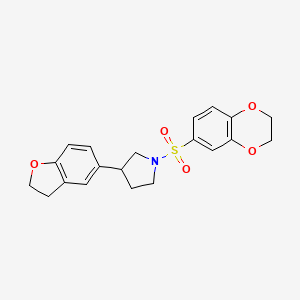
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2649356.png)
